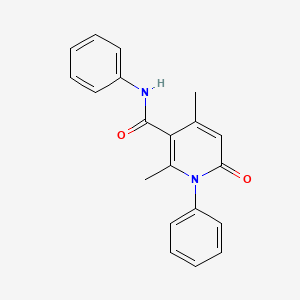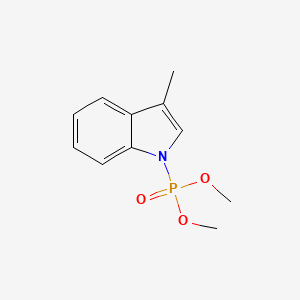
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a phosphonate group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methyl-1H-indol-1-yl)phosphonate typically involves the reaction of 3-methylindole with dimethyl phosphite. This reaction can be catalyzed by various agents, such as acids or bases, to facilitate the formation of the phosphonate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or other reduced forms.
Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted indole derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety is of interest in the study of biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photovoltaics.
Mécanisme D'action
The mechanism of action of Dimethyl (3-methyl-1H-indol-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The phosphonate group can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (1H-indol-1-yl)phosphonate: Lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.
Dimethyl (3-methyl-1H-indol-2-yl)phosphonate: The phosphonate group is attached at a different position on the indole ring, leading to different chemical and biological properties.
Uniqueness
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate is unique due to the specific positioning of the phosphonate group and the methyl group on the indole ring. This configuration can result in distinct reactivity patterns and biological activities compared to other indole derivatives.
Propriétés
Numéro CAS |
64794-84-9 |
|---|---|
Formule moléculaire |
C11H14NO3P |
Poids moléculaire |
239.21 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3-methylindole |
InChI |
InChI=1S/C11H14NO3P/c1-9-8-12(16(13,14-2)15-3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 |
Clé InChI |
RRNLMLYAJZTAFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


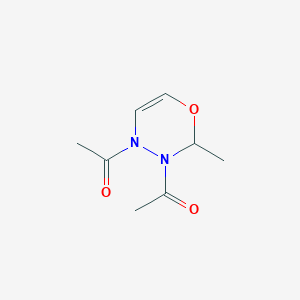
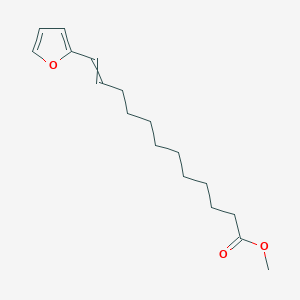
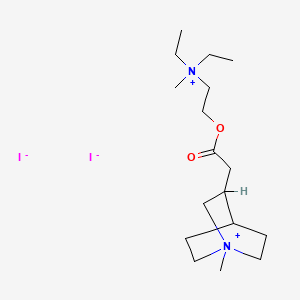
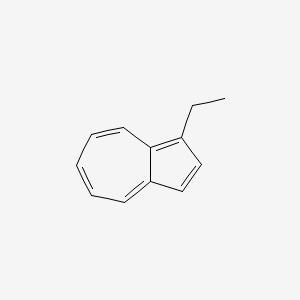
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
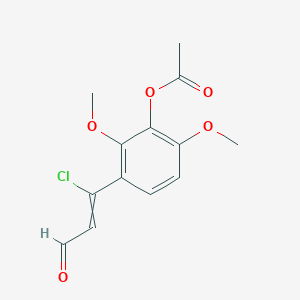
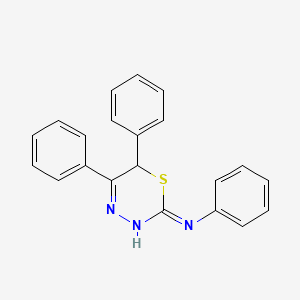
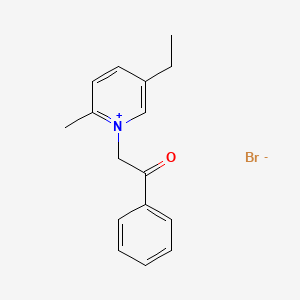
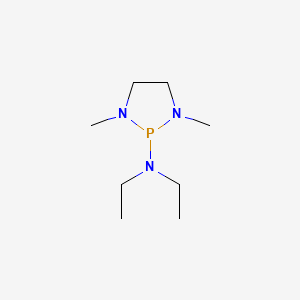
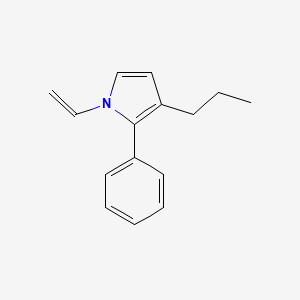
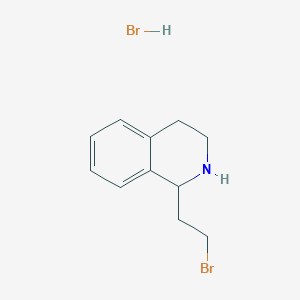
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)

